3-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)-5-chlorobenzo[d]oxazol-2(3H)-one
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Overview
Description
3-(3-(4-Benzylpiperazin-1-yl)-3-oxopropyl)-5-chlorobenzo[d]oxazol-2(3H)-one is a complex organic compound that features a benzylpiperazine moiety linked to a chlorobenzo[d]oxazol-2(3H)-one structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)-5-chlorobenzo[d]oxazol-2(3H)-one typically involves multiple steps:
Formation of the Benzylpiperazine Intermediate: This step involves the reaction of benzyl chloride with piperazine under basic conditions to form 4-benzylpiperazine.
Synthesis of the Chlorobenzo[d]oxazol-2(3H)-one Core: This can be achieved by reacting 5-chloro-2-aminophenol with phosgene or a phosgene equivalent to form the benzo[d]oxazol-2(3H)-one ring.
Coupling Reaction: The final step involves the coupling of the benzylpiperazine intermediate with the chlorobenzo[d]oxazol-2(3H)-one core using a suitable linker, such as a propyl group, under appropriate conditions (e.g., using a base like potassium carbonate in a polar aprotic solvent).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the oxopropyl chain, potentially converting it to an alcohol.
Substitution: The chlorobenzo[d]oxazol-2(3H)-one moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzo[d]oxazol-2(3H)-one derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. Its structure suggests it could modulate the activity of certain proteins, making it a candidate for drug development.
Medicine
Medically, 3-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)-5-chlorobenzo[d]oxazol-2(3H)-one is investigated for its potential therapeutic effects on neurological and psychological disorders. Its ability to interact with neurotransmitter systems could make it useful in treating conditions like depression, anxiety, and schizophrenia.
Industry
In the industrial sector, this compound could be used in the development of new pharmaceuticals, agrochemicals, and materials science applications due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 3-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)-5-chlorobenzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The benzylpiperazine moiety is known to interact with serotonin and dopamine receptors, potentially modulating their activity. The chlorobenzo[d]oxazol-2(3H)-one core may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperazine: A simpler analog that lacks the benzo[d]oxazol-2(3H)-one moiety.
5-Chlorobenzo[d]oxazol-2(3H)-one: Lacks the benzylpiperazine moiety.
N-Benzylpiperazine derivatives: Compounds with similar piperazine structures but different substituents.
Uniqueness
3-(3-(4-Benzylpiperazin-1-yl)-3-oxopropyl)-5-chlorobenzo[d]oxazol-2(3H)-one is unique due to its combined structural features, which allow it to interact with multiple biological targets. This dual functionality makes it a promising candidate for drug development, offering potential advantages over simpler analogs in terms of efficacy and specificity.
Properties
IUPAC Name |
3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-5-chloro-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3/c22-17-6-7-19-18(14-17)25(21(27)28-19)9-8-20(26)24-12-10-23(11-13-24)15-16-4-2-1-3-5-16/h1-7,14H,8-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRUCDOHFYOTTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)CCN3C4=C(C=CC(=C4)Cl)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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